(2-(4-Fluorophenyl)cyclopropyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2 |
InChI Key |
SXEBSKUYTZWGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CN |
Origin of Product |
United States |
The Strategic Value of Cyclopropylmethanamine Scaffolds in Medicinal Chemistry
The cyclopropylmethanamine motif is a privileged scaffold in medicinal chemistry, recognized for its unique structural and conformational properties. The three-membered ring of the cyclopropane (B1198618) introduces a degree of rigidity and a specific spatial arrangement of substituents that can be highly advantageous for binding to biological targets. This constrained geometry can lead to enhanced potency and selectivity for a particular receptor or enzyme.
The 2-phenylcyclopropylmethylamine (PCPMA) backbone, a close relative of the title compound, serves as a valuable template in the design of bioactive agents, especially for targets within the central nervous system (CNS). sigmaaldrich.com Molecules incorporating this scaffold have been investigated for a range of CNS disorders, including depression and schizophrenia. sigmaaldrich.com The utility of the cyclopropylamine (B47189) structure is further underscored by its role as a key intermediate in the synthesis of a variety of therapeutic agents, including antidepressants and antiviral compounds. The inherent reactivity of the strained cyclopropane ring, combined with the nucleophilic nature of the amine group, makes it a versatile building block in synthetic organic chemistry.
The Impact of Fluorine Substitution in Bioactive Cyclopropylamine Derivatives
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can lead to profound effects on a compound's metabolic stability, binding affinity, and bioavailability.
In the context of cyclopropylamine (B47189) derivatives, fluorine substitution has been shown to be a critical determinant of biological activity. For instance, studies on fluorinated phenylcyclopropylamines have demonstrated that the position of the fluorine atom can significantly influence their inhibitory activity against enzymes like monoamine oxidase. Research on fluorinated derivatives of 2-phenylcyclopropylmethylamine has led to the identification of potent and selective agonists for the serotonin (B10506) 2C (5-HT2C) receptor, a target for treating CNS disorders. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and brain penetration, which are crucial properties for CNS drugs.
Research Directions for 2 4 Fluorophenyl Cyclopropyl Methanamine and Its Analogs
Established Synthetic Routes to the Cyclopropylmethanamine Core
The synthesis of the this compound structure is primarily achieved through the sequential formation of the cyclopropane ring and the introduction of the aminomethyl group.
[2+1]-Cycloaddition Reactions in Cyclopropane Ring Formation
A cornerstone in the synthesis of cyclopropane rings is the [2+1]-cycloaddition reaction, where a carbene or carbenoid is added across a double bond. The Simmons-Smith reaction is a widely utilized method for this transformation, offering a reliable route to cyclopropanes from alkenes. wikipedia.orgnih.gov This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene in a stereospecific manner. wikipedia.orgmasterorganicchemistry.com
For the synthesis of the (2-(4-fluorophenyl)cyclopropane) moiety, the starting material is 4-fluorostyrene. The reaction proceeds via the concerted addition of the methylene (B1212753) group from the iodomethylzinc iodide (ICH₂ZnI) carbenoid to the double bond of 4-fluorostyrene. nih.gov This preserves the stereochemistry of the alkene in the cyclopropane product. wikipedia.org While the classic Simmons-Smith conditions are effective, modifications such as the Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org The reaction is compatible with a range of functional groups, including the fluoro-substituent on the phenyl ring. wikipedia.org
Table 1: Reagents for Simmons-Smith Cyclopropanation of 4-Fluorostyrene
| Reagent/Component | Function |
| 4-Fluorostyrene | Alkene Substrate |
| Diiodomethane (CH₂I₂) | Methylene Source |
| Zinc-Copper Couple (Zn-Cu) | Carbenoid Formation |
| Diethylzinc (Et₂Zn) | Alternative for Carbenoid Formation (Furukawa Modification) |
| Ethereal Solvents (e.g., Diethyl ether, THF) | Reaction Medium |
Reductive Amination Strategies for Methanamine Moiety Introduction
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and is a key strategy for introducing the methanamine group onto the cyclopropane core. orgsyn.org This two-step, one-pot process typically involves the reaction of a carbonyl compound, in this case, 2-(4-fluorophenyl)cyclopropanecarboxaldehyde, with an amine source, followed by reduction of the resulting imine or enamine intermediate. nih.gov
To synthesize this compound, the precursor aldehyde is condensed with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. nih.gov More recently, sustainable protocols using organocatalysts like diphenyl phosphate (B84403) in the presence of a hydride source such as a Hantzsch ester have been developed for the reductive amination of chiral formylcyclopropanes. nih.gov
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A common, mild reducing agent. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of carbonyls. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reagent, often used for reductive aminations. |
| Catalytic Hydrogenation (H₂, catalyst) | A "clean" method, using catalysts like Palladium on carbon (Pd/C). |
| Hantzsch Ester with Organocatalyst | A milder, metal-free alternative. nih.gov |
Nucleophilic Substitution Approaches
An alternative pathway to the methanamine moiety involves nucleophilic substitution on a suitable precursor. This route typically starts with the corresponding alcohol, (2-(4-fluorophenyl)cyclopropyl)methanol. This alcohol can be synthesized by the reduction of 2-(4-fluorophenyl)cyclopropanecarboxylic acid or its esters. google.com
The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a better one, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270) or triethylamine. The resulting (2-(4-fluorophenyl)cyclopropyl)methyl mesylate or tosylate can then undergo nucleophilic substitution with a nitrogen nucleophile.
Commonly, sodium azide (B81097) is used as the nucleophile to form a cyclopropylmethyl azide. This azide is then reduced to the primary amine, this compound. The reduction of the azide can be achieved through various methods, including catalytic hydrogenation or reaction with lithium aluminum hydride (LiAlH₄). Alternatively, direct displacement with ammonia can be used, although this may require harsher conditions and can lead to over-alkylation.
Table 3: Leaving Groups and Nitrogen Nucleophiles for Substitution
| Precursor Functional Group | Reagent for Formation | Nitrogen Nucleophile | Subsequent Reaction |
| Hydroxyl (-OH) | Methanesulfonyl chloride | Sodium Azide (NaN₃) | Reduction (e.g., H₂/Pd, LiAlH₄) |
| Hydroxyl (-OH) | p-Toluenesulfonyl chloride | Ammonia (NH₃) | Direct formation of amine |
| Bromo (-Br) | Phosphorus tribromide (PBr₃) | Triphenylphosphine then azide | Staudinger reaction |
Stereoselective Synthesis of this compound Enantiomers
The biological activity of chiral molecules often resides in a single enantiomer. Consequently, methods for the stereoselective synthesis of the enantiomers of this compound are of significant interest.
Asymmetric Synthetic Approaches to Chiral Cyclopropylamines
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture. For the synthesis of enantiomerically enriched this compound, stereocontrol can be introduced during the cyclopropanation step.
One approach is the use of a chiral catalyst during the [2+1]-cycloaddition. For instance, the asymmetric cyclopropanation of α-fluorostyrene has been achieved using a chiral copper catalytic system composed of a chiral bis(oxazoline) ligand and copper(I) triflate. nih.gov This method allows for the formation of one enantiomer of the cyclopropane ring in excess.
Another powerful strategy involves the use of a chiral auxiliary. In this method, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, Oppolzer's sultam has been used as a chiral auxiliary attached to a cinnamic acid derivative. google.com After diastereoselective cyclopropanation, the auxiliary is removed to yield the chiral cyclopropanecarboxylic acid, which can then be converted to the target amine via a Curtius rearrangement. google.com
Table 4: Examples of Asymmetric Cyclopropanation Methods
| Method | Chiral Source | Substrate | Typical Catalyst/Reagent |
| Catalytic Asymmetric Cyclopropanation | Chiral ligand (e.g., bis(oxazoline)) | α-Fluorostyrene | Copper(I) triflate nih.gov |
| Chiral Auxiliary Directed Cyclopropanation | Oppolzer's sultam | Cinnamic acid derivative | Diethylzinc and chloroiodomethane |
Enantiomeric Resolution Techniques
When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. The most common method for resolving racemic amines is through the formation of diastereomeric salts. nih.gov
This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. nih.gov Tartaric acid and its derivatives are frequently used for this purpose. google.com The reaction of racemic this compound with, for example, L-(+)-tartaric acid, results in the formation of two diastereomeric salts: the (R)-amine-L-tartrate and the (S)-amine-L-tartrate.
These diastereomeric salts have different physical properties, including solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the pure enantiomer of the amine can be liberated from its salt by treatment with a base. The chiral resolving agent can often be recovered and reused.
Table 5: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type of Amine Resolved |
| L-(+)-Tartaric acid | Racemic bases |
| D-(-)-Tartaric acid | Racemic bases |
| O,O'-Dibenzoyl-D-tartaric acid | Racemic amines |
| (1R)-(-)-10-Camphorsulfonic acid | Racemic bases |
| (R)-(-)-Mandelic acid | Racemic amines |
Derivatization and Functionalization Strategies for this compound Analogues
The functionalization of the parent compound, this compound, can be approached by modifying its distinct chemical regions. These modifications are typically achieved not by late-stage functionalization of the parent molecule, but by constructing the analogues from appropriately substituted precursors. This approach allows for significant structural diversity.
The properties of this compound analogues can be finely tuned by altering the substitution pattern on the phenyl ring. While direct, late-stage C-H activation on the fluorophenyl ring of the fully formed molecule is a developing area in organic synthesis, the more established and widely reported strategy involves the synthesis of analogues from variously substituted aromatic precursors. researchgate.netberkeley.edu This bottom-up approach provides a reliable method for introducing a wide range of functional groups.
Research has shown that introducing different substituents, such as halogens or alkoxy groups, onto the phenyl ring can significantly influence the biological activity profile of the resulting compounds. For instance, in studies on related 2-phenylcyclopropylmethylamines (2-PCPMAs), the addition of a fluorine atom at the 3-position of the phenyl ring was a successful strategy for developing potent and selective serotonin 2C (5-HT2C) receptor agonists. nih.gov Further optimization revealed that an additional 2-alkoxy substituent was also beneficial. nih.gov
The synthesis of these analogues typically involves the transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to a appropriately substituted aromatic vinyl fluoride. nih.gov This method allows for the construction of the cyclopropane ring with the desired phenyl substitution pattern already in place.
Table 1: Examples of Analogues with Modifications on the Phenyl Ring
| Compound Name | Phenyl Ring Substituent(s) | Synthetic Precursor Example | Reference |
| (2-(3-Fluorophenyl)cyclopropyl)methanamine | 3-Fluoro | 1-Fluoro-3-vinylbenzene | nih.gov |
| (2-(2,5-Difluorophenyl)cyclopropyl)methanamine | 2,5-Difluoro | 1,4-Difluoro-2-vinylbenzene | nih.gov |
| (2-(5-Fluoro-2-methoxyphenyl)cyclopropyl)methanamine | 5-Fluoro, 2-Methoxy | 4-Fluoro-1-methoxy-2-vinylbenzene | nih.gov |
The primary amine of the methanamine group serves as a versatile handle for a variety of functionalization reactions, including N-alkylation and N-acylation. These modifications are critical for modulating the compound's physicochemical properties, such as basicity and lipophilicity, which in turn can affect its pharmacological profile.
A study on N-substituted (2-phenylcyclopropyl)methylamines demonstrated straightforward methods for derivatization. acs.org For example, N-methylation can be achieved via reductive amination, where the primary amine is treated with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride. Direct alkylation with agents such as benzyl (B1604629) bromide in the presence of a base like potassium carbonate provides another route to N-substituted analogues. acs.org
These synthetic strategies allow for the introduction of a diverse range of substituents onto the nitrogen atom, from small alkyl groups to larger aryl or benzyl moieties, enabling a thorough exploration of the chemical space around this functional group.
Table 2: Synthetic Strategies for N-Substitution of (2-Phenylcyclopropyl)methanamine Analogues
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃, CH₂Cl₂ | N-Methyl derivative | acs.org |
| N-Alkylation | Benzyl bromide, K₂CO₃, CH₃CN | N-Benzyl derivative | acs.org |
| N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂ | N-Acetyl derivative | General Method |
The cyclopropane ring is a key structural feature, providing conformational rigidity and unique electronic properties. iris-biotech.deresearchgate.net Diversification of this moiety is typically achieved during its synthesis rather than by modification of the pre-formed ring. General synthetic methods for cyclopropylamines include the Kulinkovich reaction, Simmons-Smith reaction, and catalytic cyclopropanation of alkenes with diazo compounds. researchgate.netacs.org
One advanced strategy for creating polysubstituted cyclopropylamine (B47189) derivatives involves the use of borylated (aminomethyl)cyclopropanes as versatile intermediates. tymcdonald.com A recent study detailed a highly diastereoselective synthesis where lithiated 1,1-diborylalkanes react with α-tosyl aziridines to produce these borylated cyclopropanes. The resulting carbon-boron bond can then be subjected to a wide range of transformations, such as oxidation to a hydroxyl group or Suzuki-Miyaura cross-coupling reactions, to install further diversity on the cyclopropane ring. For instance, oxidation with sodium perborate (B1237305) can yield the corresponding cyclopropanol. tymcdonald.com
Another approach involves the synthesis of 1,2-disubstituted cyclopropanes. This can be achieved through methods like the Simmons-Smith reaction of specifically designed allyl alcohols or by utilizing chiral cyclopropane units derived from precursors like epichlorohydrin. acs.orgacs.org These methods allow for the controlled installation of additional functional groups, such as hydroxymethyl or imidazolyl groups, onto the cyclopropane core, leading to conformationally restricted analogues of bioactive molecules. acs.org
Table 3: Strategies for Cyclopropane Moiety Diversification
| Synthetic Strategy | Key Reagents/Intermediates | Type of Diversification | Reference |
| Borylated Intermediates | Lithiated 1,1-diborylalkanes, α-Tosyl aziridines | Introduction of Bpin group for further functionalization (e.g., oxidation to -OH) | tymcdonald.com |
| Chiral Pool Synthesis | (S)-Epichlorohydrin | Synthesis of enantiomerically pure cis- and trans-1,2-disubstituted cyclopropanes | acs.org |
| Simmons-Smith Reaction | Diiodomethane, Diethylzinc, Chiral Allyl Alcohols | Asymmetric synthesis of optically active 1,2-disubstituted cyclopropanes | acs.org |
Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic methods are fundamental in determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular properties can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the chemical environment of each atom.
In the ¹H NMR spectrum of a compound like trans-[2-(4-Fluorophenyl)cyclopropyl]methylamine hydrochloride, the signals for the cyclopropyl (B3062369) and aminomethyl protons would be expected in the upfield region, while the aromatic protons would appear further downfield. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. For instance, the fluorine atom on the phenyl ring would affect the chemical shifts of the aromatic protons. The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the atoms.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to the electronegative fluorine and nitrogen atoms appearing at different fields compared to the hydrocarbon carbons of the cyclopropyl ring. For related 2-phenylcyclopropylamine derivatives, distinct signals for the cyclopropyl and aromatic carbons are observed. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Related Arylcyclopropylamine Derivative
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H NMR | 7.35-7.24 (m) | Aromatic protons |
| 2.99-2.94 (m) | Methine proton on cyclopropane | |
| 2.20 (m) | Methylene protons on aminomethyl group | |
| 1.49 (m), 1.25-1.18 (m), 1.08 (m) | Cyclopropyl protons | |
| ¹³C NMR | 137.3 | Aromatic carbon (C-ipso) |
| 129.1, 128.5, 126.8 | Aromatic carbons (CH) | |
| 40.5 | Methylene carbon of aminomethyl group | |
| 21.1, 15.5, 8.3 | Cyclopropyl carbons | |
| Data is for cis-(2-Phenylcyclopropyl)methylamine Hydrochloride and is illustrative for the class of compounds. researchgate.net |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. In electrospray ionization (ESI), a common technique, the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. researchgate.net The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring the m/z to several decimal places. researchgate.net When the ionized molecule fragments, the resulting smaller ions provide a characteristic pattern that can be used to deduce the structure of the parent molecule. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the cyclopropyl ring and the aminomethyl group, as well as from the loss of the amino group.
Table 2: Predicted Mass Spectrometry Data for a Related Isomer
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 166.10266 |
| [M+Na]⁺ | 188.08460 |
| [M-H]⁻ | 164.08810 |
| Predicted data for (4-cyclopropyl-2-fluorophenyl)methanamine. This data is illustrative of the expected values for the target compound. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and cyclopropyl groups, and the C-F bond of the fluorophenyl group.
The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹, while those of the saturated cyclopropyl ring are found just below 3000 cm⁻¹. The C-F stretching vibration gives a strong absorption in the 1000-1400 cm⁻¹ region. researchgate.net
Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Cyclopropyl Ring | C-H Stretch | 2850 - 3000 |
| Fluoroaromatic | C-F Stretch | 1000 - 1400 |
| These are general ranges and the exact positions can vary. |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state. This method requires the formation of a single crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that depends on the arrangement of the atoms in the crystal lattice.
Conformational Analysis using Computational Methods
Computational methods, such as Density Functional Theory (DFT), are used to model and predict the conformational preferences of a molecule. researchgate.net These calculations can determine the relative energies of different spatial arrangements (conformers) of the molecule, identifying the most stable, low-energy conformations.
For this compound, conformational analysis would focus on the orientation of the 4-fluorophenyl group relative to the cyclopropyl ring and the rotation around the bond connecting the cyclopropyl ring to the methanamine group. These studies can provide insights into the flexibility of the molecule and the preferred shapes it adopts, which can be crucial for understanding its interactions with biological targets. Computational studies on related pyrazoline derivatives have successfully predicted geometries that align well with experimental data. researchgate.net
Structure Activity Relationship Sar and Structure Target Interaction Sti Studies of 2 4 Fluorophenyl Cyclopropyl Methanamine Analogues
Elucidation of Key Pharmacophoric Elements within the (2-(4-Fluorophenyl)cyclopropyl)methanamine Scaffold
The biological activity of this compound analogues is dictated by several key pharmacophoric elements. These essential features include the aromatic phenyl ring, the fluorine substituent, the rigid cyclopropyl (B3062369) linker, and the basic aminomethyl group.
Aromatic Phenyl Ring : This group is crucial for forming hydrophobic and aromatic interactions, such as pi-stacking, with the target protein. drugdesign.org
Cyclopropyl Ring : This rigid linker orients the other pharmacophoric groups correctly for optimal binding and reduces the entropic penalty upon binding to a target. nih.gov
Methanamine Group : The primary amine is a key hydrogen bond donor and, when protonated, can form strong ionic interactions with acidic residues in the binding pocket of a biological target. drugdesign.org
These elements collectively define the pharmacophore, and their spatial arrangement is critical for potent and selective biological activity.
Impact of Fluorophenyl Substitution Pattern on Biological Activity
The position of the fluorine atom on the phenyl ring significantly influences the biological activity of these compounds. For instance, in the context of monoamine oxidase (MAO) inhibition, the placement of the fluorine atom can dramatically alter potency and selectivity for the MAO-A and MAO-B isoforms.
Alterations to the fluorophenyl ring, such as moving the fluorine to the 2- or 3-position or adding more fluorine atoms, can lead to substantial changes in inhibitory profiles. For example, a study on fluorinated 2-phenylcyclopropylmethylamines as 5-HT2C receptor agonists found that specific fluorine substitution patterns were key to achieving high potency and selectivity. nih.gov The electronic effects of the fluorine atom, including its influence on the pKa of the amine group and the electron density of the aromatic ring, are critical factors in these observed differences in activity.
Table 1: Impact of Phenyl Ring Substitutions on Biological Activity
| Compound Analogue | Substitution | Observed Effect on Activity |
| Anilinoquinazoline | Nitrogen at position 1 | Greater importance for activity compared to N3. drugdesign.org |
| Bicyclic benzocyclopentene | Acenaphthene substitution | 400 times more potent for phospholipase A2 binding. drugdesign.org |
| 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 4-Bromo substitution on benzene (B151609) ring A | Higher affinity for PPARγ, enabling a weak hydrogen bond. nih.gov |
Stereochemical Influences on Target Binding and Functional Activity
The this compound molecule has two stereocenters, resulting in four possible stereoisomers. The stereochemistry, specifically the cis or trans relationship of the substituents on the cyclopropyl ring and the absolute configuration of each chiral center, profoundly impacts biological activity.
Often, the trans-isomers are significantly more active than their cis counterparts. nih.gov Furthermore, there is frequently a high degree of enantioselectivity, where one enantiomer of the active trans-isomer is much more potent than the other. This stereoselectivity is a consequence of the three-dimensional arrangement of the pharmacophoric groups, which must complement the chiral binding site of the biological target for effective interaction. nih.gov
Contributions of the Cyclopropyl Ring System to Conformational Rigidity and Bioactivity
The cyclopropyl ring is a cornerstone of the this compound scaffold, imparting significant conformational rigidity. nih.gov This rigidity is advantageous in drug design as it reduces the entropic cost of binding to a biological target, potentially enhancing potency. researchgate.net
Key contributions of the cyclopropyl ring include:
Conformational Constraint : It locks the relative orientation of the phenyl ring and the aminomethyl group, ensuring a precise presentation of these key binding elements. nih.gov
Metabolic Stability : The cyclopropyl group can enhance metabolic stability, a desirable property in drug candidates. researchgate.net
Unique Electronic Properties : The cyclopropane (B1198618) ring possesses enhanced π-character in its C-C bonds, which can contribute to binding interactions. nih.gov
This constrained scaffold is a versatile tool in drug discovery, helping to improve a range of pharmacokinetic and pharmacodynamic properties. researchgate.net
Analysis of the Methanamine Group's Role in Target Interaction
The primary amine of the methanamine group is a fundamental pharmacophoric feature. At physiological pH, this amine is typically protonated, forming a positively charged ammonium (B1175870) ion. This allows for a powerful ionic interaction, often with a negatively charged aspartate or glutamate (B1630785) residue within the active site of the target protein. This ionic bond frequently serves as a primary anchor for the molecule.
Additionally, the N-H protons of the amine can act as hydrogen bond donors, forming further stabilizing interactions with the target. drugdesign.org The length and flexibility of the methylene (B1212753) linker that connects the cyclopropyl ring to the amine group are also crucial for correctly positioning the amine within the binding pocket to maximize these interactions.
Computational Approaches to SAR/STI Elucidation
Computational methods are indispensable for deciphering the complex SAR and STI of this compound analogues. These in silico techniques provide valuable insights into how these molecules bind to their targets and help to rationalize their observed biological activities.
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based approaches are employed in the study of these compounds.
Ligand-Based Drug Design : When the 3D structure of the biological target is unknown, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are utilized. These methods build predictive models from the chemical structures and known activities of a series of compounds.
Structure-Based Drug Design : When the target's crystal structure is available, methods like molecular docking and molecular dynamics simulations are used. nih.gov Molecular docking can predict the binding pose of a ligand in the active site and estimate its binding affinity. mdpi.com For example, docking studies have been used to understand the binding of inhibitors to monoamine oxidase (MAO), revealing key interactions with the enzyme's active site. nih.govnih.gov Molecular dynamics simulations can then provide a more dynamic picture of the ligand-protein complex, assessing the stability of the binding interactions over time.
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of small molecules within the active sites of their protein targets. For analogues of this compound, these techniques have been instrumental in elucidating their interactions with enzymes such as monoamine oxidases (MAO), which are key targets for this class of compounds.
Docking studies have been employed to understand the binding of cyclopropylamine (B47189) derivatives, including those related to tranylcypromine, to both MAO-A and MAO-B isoforms. ajchem-b.comnih.gov These simulations help to visualize the orientation of the inhibitor within the enzyme's binding cavity and to identify the key amino acid residues that form crucial interactions. The primary mode of action for many cyclopropylamine inhibitors involves the flavin adenine (B156593) dinucleotide (FAD) cofactor, and docking studies can help predict whether a ligand is positioned correctly to interact with it. ajchem-b.com
In silico docking experiments with cis-cyclopropylamine analogues have shown that these compounds can fit within the active sites of both MAO-A and MAO-B. nih.gov The apparent affinity determined from these docking experiments can help in understanding the potential inhibitory power of new derivatives. For instance, in a study of cis-N-benzyl-2-methoxycyclopropylamine, docking models were used to rationalize its potent and selective inhibition of MAO-B. nih.gov
Molecular dynamics simulations offer a more dynamic view of the inhibitor-enzyme complex, providing insights into the stability of the binding pose over time. researchgate.netfrontiersin.org MD simulations can confirm the stability of key interactions, such as hydrogen bonds and pi-cation interactions, that are predicted by docking. researchgate.net These simulations have been used to study the stability of various inhibitors within the MAO-B pocket, confirming that the ligand-protein complex remains stable over the simulation period. researchgate.netnih.gov This stability is crucial for effective inhibition.
The binding of inhibitors to MAO typically occurs in a cavity that has two distinct regions: an entrance cavity and a deeper substrate-binding cavity. The phenyl ring of compounds like this compound is expected to orient towards the entrance cavity, while the reactive cyclopropylamine group positions itself near the FAD cofactor in the substrate cavity. The nature and position of substituents on the phenyl ring can significantly influence the binding affinity and selectivity for MAO-A versus MAO-B.
Key interactions predicted from modeling studies for related inhibitors include:
Covalent Bond Formation: Irreversible inhibitors form a covalent bond with the N5 atom of the FAD cofactor.
Hydrogen Bonding: The amine group of the cyclopropylamine moiety can form hydrogen bonds with surrounding residues or water molecules.
Hydrophobic Interactions: The phenyl ring typically engages in hydrophobic and pi-stacking interactions with aromatic residues in the active site, such as Tyrosine and Phenylalanine.
The table below summarizes findings from computational studies on related cyclopropylamine inhibitors and their interactions with MAO.
| Compound Class | Target Enzyme | Key Interacting Residues (Predicted) | Simulation Type | Research Finding |
| Tranylcypromine Analogues | MAO-A | FAD cofactor, Asn181 | Molecular Docking | The interaction with the FAD coenzyme is crucial for inhibitory activity. ajchem-b.comscience.gov |
| cis-Cyclopropylamines | MAO-A, MAO-B | Not specified | Molecular Docking | Docking revealed little difference in apparent affinity between enantiomers but confirmed irreversible inhibition. nih.gov |
| Various MAO Inhibitors | MAO-B | Gln206 | Molecular Dynamics | Molecular dynamics simulations confirmed the stability of inhibitor-enzyme complexes over time. researchgate.net |
| Acefylline Derivatives | MAO-B | Phe167, Ile197/198, Tyr188, Cys172, Tyr326, Tyr435 | Molecular Docking, MD | Hydrogen bonding with key residues suggests strong potential as MAO-B inhibitors; MD simulations confirmed stability. frontiersin.orgnih.gov |
It is important to note that while these computational models provide valuable insights, they are predictive in nature. The findings from molecular docking and dynamics simulations are often validated through in vitro and in vivo experiments to confirm the actual binding modes and inhibitory activities. frontiersin.orgnih.gov
Molecular Mechanisms of Action and Target Engagement of 2 4 Fluorophenyl Cyclopropyl Methanamine and Its Analogues
Investigation of G Protein-Coupled Receptor (GPCR) Interactions
GPCRs are a large family of transmembrane receptors that play crucial roles in cellular signaling and are major targets for drug development. The interaction of (2-(4-Fluorophenyl)cyclopropyl)methanamine and its analogues with several key GPCRs, including serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) receptors, has been a focus of research to elucidate their pharmacological profile.
The serotonin system, particularly the 5-HT2 family of receptors, is implicated in a wide range of physiological and pathological processes. The development of selective agonists and antagonists for these receptors is a key strategy for treating neuropsychiatric disorders. nih.gov
5-HT2C Receptor: Analogues of this compound, specifically 2-phenylcyclopropylmethylamine (PCPMA) derivatives, have been identified as highly selective 5-HT2C receptor agonists. nih.gov The development of agonists for the 5-HT2C receptor has been challenging due to cross-reactivity with 5-HT2A and 5-HT2B receptors, which can lead to undesirable side effects like hallucinations or cardiac valvulopathy. nih.gov A selective 5-HT2C agonist could offer therapeutic benefits for conditions such as psychoses, substance abuse, and obesity. nih.gov
5-HT2A Receptor: This receptor is a primary target for atypical antipsychotic drugs, many of which act as antagonists or inverse agonists. nih.govnih.gov Antagonism at the 5-HT2A receptor is a key mechanism for the efficacy of drugs like clozapine (B1669256) and olanzapine. nih.gov Some selective 5-HT2A antagonists, such as ketanserin, have been shown to down-regulate receptor protein levels, a potential contributor to their therapeutic effects. nih.gov
5-HT2B Receptor: Activation of 5-HT2B receptors has been linked to potential cardiac valvulopathy, making selectivity against this receptor a critical aspect of drug design for serotonergic compounds. nih.gov Therefore, compounds that act as antagonists or inverse agonists at this site are generally preferred. nih.gov For instance, the novel compound (-)-MBP acts as an inverse agonist at the 5-HT2B receptor while being a 5-HT2C agonist. nih.gov
The functional activity of compounds at these receptors is often determined through in vitro assays measuring downstream signaling events, such as calcium mobilization or inositol (B14025) phosphate (B84403) turnover, in cell lines expressing the specific human receptor subtype.
Table 1: Functional Profile of Serotonergic Compounds at 5-HT2 Receptors
| Compound/Class | 5-HT2A Receptor Activity | 5-HT2B Receptor Activity | 5-HT2C Receptor Activity | Reference |
|---|---|---|---|---|
| PCPMA Derivatives | Moderate Affinity | Not Specified | Selective Agonist | nih.gov |
| (-)-MBP | Competitive Antagonist | Inverse Agonist | Agonist | nih.gov |
| Ketanserin | Antagonist | Not Specified | Not Specified | nih.gov |
The dopamine D2-like receptor subfamily, which includes the D2, D3, and D4 receptors, is a critical target for treating neurological and psychiatric disorders like Parkinson's disease, schizophrenia, and drug addiction. upenn.edu The D3 receptor (D3R), in particular, has a distinct distribution in the brain compared to the D2R, with higher densities in regions like the substantia nigra and thalamus, making it an attractive target for selective ligands. upenn.edunih.gov
Characterization of ligand binding to the D3R involves several in vitro and in silico methods:
Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a receptor. frontiersin.org They use a radiolabeled ligand with known high affinity for the D3R. The test compound's ability to displace the radioligand is measured, from which the inhibition constant (Ki) can be calculated. frontiersin.org For example, a study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are structural analogues, showed that some of these compounds have a moderate binding affinity for the D3R alongside their primary activity at 5-HT2C receptors. nih.gov
In Silico Modeling: Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are used to understand the interactions between ligands and the D3R binding pocket. nih.gov These studies can reveal how steric, electrostatic, and hydrophobic fields influence binding affinity and can guide the design of new, more selective ligands. nih.gov
A high degree of selectivity for D3R over D2R is often a key goal in drug development to minimize side effects associated with D2R blockade.
Table 2: Example D3 Receptor Binding Affinities
| Compound | Receptor | Ki Value (nM) | Selectivity (D2R Ki / D3R Ki) | Reference |
|---|---|---|---|---|
| HY-3-24 | D3R | 0.67 ± 0.11 | ~129-fold | frontiersin.org |
| HY-3-24 | D2R | 86.7 ± 11.9 | ~129-fold | frontiersin.org |
Metabotropic glutamate receptors (mGluRs) are a class of GPCRs that modulate the effects of glutamate, the primary excitatory neurotransmitter in the central nervous system. nih.gov The mGluR2 subtype is a target for treating psychiatric and neurological disorders. nih.gov Instead of directly activating the receptor at the glutamate binding site (the orthosteric site), positive allosteric modulators (PAMs) bind to a different (allosteric) site, enhancing the receptor's response to glutamate. nih.govnih.gov
Research has directly implicated this compound as a chemical intermediate in the creation of mGluR2 PAMs. A patent describes the use of racemic trans-(2-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride as a starting material in a multi-step synthesis to produce novel positive allosteric modulators of the mGluR2 receptor. google.com This indicates that the fluorinated cyclopropylamine (B47189) scaffold is a viable structural component for compounds designed to target the allosteric site of mGluR2. While the parent compound itself is not the final modulator, its structure contributes to the final molecule's ability to interact with and positively modulate the receptor. google.com The development of mGluR2 PAMs has been an active area of research for conditions like schizophrenia, though clinical trial results have been mixed. nih.gov
Enzyme Inhibition Studies
Beyond GPCRs, this compound and its parent compound are known to inhibit specific enzymes, a mechanism that contributes significantly to their pharmacological profile.
Lysine-specific demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3, primarily at lysine (B10760008) 4 (H3K4), leading to transcriptional repression. nih.gov Dysregulation of LSD1 is linked to cancer progression, making it a therapeutic target. nih.govnih.gov
The antidepressant trans-2-phenylcyclopropylamine (PCPA), also known as tranylcypromine, is the parent compound of this compound and is a known inhibitor of LSD1. nih.gov The mechanism of inhibition involves the following steps:
PCPA, being a cyclopropylamine, acts as a mechanism-based inactivator.
The enzyme's FAD cofactor oxidizes the amine on PCPA.
This oxidation leads to the opening of the cyclopropyl (B3062369) ring, creating a highly reactive intermediate.
This intermediate then forms a stable, irreversible covalent adduct with the FAD cofactor. nih.gov
This adduct formation effectively inactivates the enzyme. Structural studies of the LSD1-PCPA-FAD adduct have shown that the phenyl ring of the inhibitor does not form extensive interactions with the enzyme's active site. nih.gov This finding suggests that modifying the phenyl ring, for instance by adding a fluorine atom as in this compound, could enhance binding affinity by engaging with neighboring residues in the active site, potentially leading to more potent LSD1 inhibition. nih.gov
Monoamine oxidases (MAO-A and MAO-B) are FAD-dependent enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Inhibition of these enzymes, particularly in the brain, increases neurotransmitter levels and is a well-established strategy for treating depression and neurodegenerative diseases such as Parkinson's disease. nih.govnih.gov
Tranylcypromine (trans-2-phenylcyclopropylamine) is a classical, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. nih.govnih.gov The kinetics of inhibition are mechanism-based, following a similar pathway to LSD1 inhibition, where the cyclopropylamine moiety leads to the formation of a covalent adduct with the FAD cofactor, causing irreversible inactivation of the enzyme. nih.gov Given that this compound is a direct analogue, it is expected to exhibit a similar mechanism of MAO inhibition. The addition of the fluorine atom to the phenyl ring may alter the compound's selectivity and potency towards MAO-A versus MAO-B, as well as its pharmacokinetic properties. The inhibitory activity is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| trans-2-Phenylcyclopropylamine | PCPA, Tranylcypromine |
| (-)-trans-(2S,4R)-4-(3'[meta]-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine | (-)-MBP |
| N-(1-methylpiperidin-4-yl)-N-(4-flourophenylmethyl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide | - |
| Clozapine | - |
| Olanzapine | - |
| Ketanserin | - |
| HY-3-24 | - |
ATP Synthase Modulation
ATP synthase is a critical enzyme in cellular metabolism, responsible for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The modulation of this enzyme by chemical compounds can have significant physiological effects. However, specific research detailing the direct interaction or modulatory effects of this compound on ATP synthase has not been identified in available scientific publications. The mechanisms by which various other compounds, both natural and synthetic, inhibit or otherwise modulate ATP synthase are well-documented, often involving binding to specific subunits of the enzyme complex and disrupting its catalytic activity.
Pathway-Specific Modulation and Cellular Signaling Investigations
Cellular signaling pathways are complex networks that govern fundamental cellular activities and responses to external stimuli. The modulation of these pathways by small molecules is a cornerstone of modern pharmacology. Investigations into how compounds influence specific pathways, such as those involved in cell proliferation, apoptosis, or inflammatory responses, are crucial for understanding their potential therapeutic applications.
While the study of cyclopropyl-containing compounds in medicinal chemistry is an active area of research, with analogues of different parent molecules being evaluated for their effects on various signaling targets like the NMDA receptor, specific data on this compound's role in pathway-specific modulation is not currently available. Research on other, structurally distinct, cyclopropyl-containing molecules demonstrates that this chemical moiety can be a key determinant of biological activity, influencing how a molecule interacts with its protein targets and modulates downstream signaling events. However, without direct experimental evidence, the specific cellular signaling pathways affected by this compound remain uncharacterized.
Further research is required to elucidate the specific molecular targets and cellular effects of this compound to understand its pharmacological profile.
Preclinical in Vitro Pharmacological Characterization of 2 4 Fluorophenyl Cyclopropyl Methanamine Compounds
Receptor Binding Affinity and Functional Potency Assays
No specific data from radioligand binding assays or cell-based functional assays for (2-(4-Fluorophenyl)cyclopropyl)methanamine were identified. Consequently, crucial parameters such as the equilibrium dissociation constant (Kᵢ) and the half-maximal effective or inhibitory concentrations (EC₅₀/IC₅₀) for this compound remain undetermined in the public domain.
Radioligand Binding Assays
Information regarding the affinity of this compound for any specific biological target, as would be determined through radioligand binding assays, is not available.
Cell-Based Functional Assays (e.g., Calcium Flux Assays)
There is no available data from cell-based functional assays that would indicate the functional potency of this compound at any receptor.
Enzyme Inhibition Assays and Kinetic Analysis
No studies detailing the inhibitory effects of this compound on any specific enzymes were found. Therefore, enzyme inhibition constants (Kᵢ or IC₅₀ values) and kinetic analyses for this compound are not available.
Receptor Selectivity Profiling Against Related Subtypes
Without initial binding affinity data, a receptor selectivity profile for this compound cannot be constructed. There are no reports of this compound being screened against a panel of related receptor subtypes.
In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)
While fluorination is a strategy often employed to improve metabolic stability, specific data from in vitro metabolic stability assays, such as those using liver microsomes, for this compound are not present in the available literature. Key parameters like the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) have not been reported. For other compounds, the presence of a monofluorinated cyclopropyl (B3062369) amine has been shown to increase metabolic stability in human liver microsomal assays nih.gov.
Advanced Research Applications and Future Directions for 2 4 Fluorophenyl Cyclopropyl Methanamine Scaffolds
Lead Optimization Strategies in Drug Discovery Programs
The process of lead optimization is a critical phase in drug discovery, where an initial hit compound is chemically modified to improve its pharmacological and pharmacokinetic properties. For scaffolds like (2-(4-Fluorophenyl)cyclopropyl)methanamine, several lead optimization strategies can be employed to enhance their potential as drug candidates.
One key strategy involves the strategic placement of substituents on the phenyl ring. The presence of a fluorine atom at the 4-position of the phenyl ring is a common starting point, as fluorine can improve metabolic stability and binding affinity. nih.gov Further optimization can involve the introduction of other electron-withdrawing or electron-donating groups at different positions on the aromatic ring to modulate the electronic properties and influence interactions with the target protein. nih.gov For instance, in a series of trans-2-fluoro-2-phenylcyclopropylamine analogues, para-substitution with electron-withdrawing groups like chlorine and fluorine was shown to increase the inhibitory activity against both monoamine oxidase A (MAO-A) and MAO-B. nih.gov
Another important aspect of lead optimization is the stereochemistry of the cyclopropane (B1198618) ring. The relative and absolute configuration of the substituents on the cyclopropane ring can significantly impact biological activity. For example, the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of both MAO-A and MAO-B compared to its (1R,2R)-enantiomer. nih.gov This highlights the importance of synthesizing and evaluating individual stereoisomers to identify the most active and selective compound.
Modification of the aminomethyl group is another avenue for optimization. N-alkylation or N-acylation can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which can in turn affect its target affinity, selectivity, and pharmacokinetic profile.
A summary of lead optimization strategies for related phenylcyclopropylamine scaffolds is presented in the table below.
| Optimization Strategy | Rationale | Observed Outcome in Analogs |
| Phenyl Ring Substitution | Modulate electronic properties and target interactions. | p-Substitution with electron-withdrawing groups (F, Cl) increased MAO inhibition. nih.gov |
| Stereochemistry Control | Different stereoisomers can have distinct biological activities. | (1S,2S)-enantiomers were more potent MAO inhibitors than (1R,2R)-enantiomers. nih.gov |
| Aminomethyl Group Modification | Alter polarity, basicity, and hydrogen bonding potential. | N-substitution can lead to changes in receptor selectivity and functional activity. |
Development of Chemical Probes and Pharmacological Tools
Chemical probes are small molecules that are used to study the function of proteins and biological pathways. The this compound scaffold has the potential to be developed into valuable chemical probes for various biological targets. The defining characteristics of a good chemical probe include high potency, selectivity, and a well-understood mechanism of action.
The development of chemical probes from this scaffold would involve similar optimization strategies as for drug discovery, with a strong emphasis on achieving high selectivity for the target of interest over other related proteins. For instance, derivatives of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines have been developed as chemical probes for Casein Kinase 2α (CSNK2A), highlighting the utility of the cyclopropylamine (B47189) motif in creating selective research tools. nih.gov
To be effective as a pharmacological tool, a compound derived from the this compound scaffold would ideally have a "negative control," which is a structurally similar but biologically inactive analog. This allows researchers to distinguish the on-target effects of the probe from any off-target or non-specific effects.
The potential for this scaffold to be developed into chemical probes for CNS targets is particularly noteworthy, given that the related 2-phenylcyclopropylamine scaffold is considered a privileged structure for CNS drug design. nih.gov
Exploration of Novel Therapeutic Indications
The unique structural features of the this compound scaffold make it a promising starting point for the exploration of novel therapeutic indications, including central nervous system (CNS) disorders, oncology, and infectious diseases.
Central Nervous System Disorders: The 2-phenylcyclopropylamine core is a well-established pharmacophore in CNS drug discovery. nih.gov For example, tranylcypromine, a non-selective inhibitor of monoamine oxidase (MAO), features this core structure. Fluorinated phenylcyclopropylamines have been investigated as inhibitors of MAO-A and MAO-B, which are important targets in the treatment of depression and Parkinson's disease. nih.gov Specifically, fluorination at the 2-position of 1-phenylcyclopropylamine was found to reverse the selectivity from MAO-B to MAO-A. nih.gov Furthermore, derivatives of 2-phenylcyclopropylmethylamines have been designed as selective serotonin (B10506) 2C (5-HT2C) receptor agonists, which have potential as antipsychotic medications. nih.gov Given these precedents, derivatives of this compound are promising candidates for the development of novel treatments for a range of CNS disorders.
Oncology: The cyclopropane ring is present in some anticancer agents, and its unique conformational properties can be exploited to design novel inhibitors of cancer-related targets. For example, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors, a target implicated in various cancers. nih.gov
Antimicrobial and Antiviral: Cyclopropane-containing compounds have also shown promise as antimicrobial and antiviral agents. For example, a series of novel fluorocyclopropyl nucleosides have been synthesized and assayed against several viruses, with some showing moderate activity against human cytomegalovirus (HCMV). nih.gov Another study reported the synthesis of monofluorinated cyclopropanoid nucleosides with low but specific activity against Herpes Simplex Virus 1 (HSV-1) and HSV-2. nih.gov The incorporation of the this compound scaffold into molecules targeting microbial or viral proteins could lead to the discovery of new anti-infective agents.
A summary of the potential therapeutic indications for derivatives of this scaffold is provided in the table below.
| Therapeutic Area | Potential Targets | Rationale based on Related Compounds |
| CNS Disorders | Monoamine Oxidases (MAO-A, MAO-B), Serotonin Receptors (e.g., 5-HT2C) | Phenylcyclopropylamines are known MAO inhibitors and serotonin receptor modulators. nih.govnih.govnih.gov |
| Oncology | Kinases (e.g., c-Met) | Cyclopropane-containing molecules have been developed as kinase inhibitors. nih.gov |
| Antimicrobial | Bacterial enzymes | Cyclopropane derivatives have shown antibacterial activity. |
| Antiviral | Viral enzymes (e.g., polymerases, proteases) | Fluorocyclopropyl nucleosides have demonstrated antiviral activity. nih.govnih.gov |
Integration with High-Throughput Screening Initiatives
High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. thermofisher.commedcraveonline.com The this compound scaffold is well-suited for inclusion in HTS libraries due to its drug-like properties and synthetic tractability.
Libraries of compounds based on this scaffold can be designed to explore a wide range of chemical space by varying the substituents on the phenyl ring and modifying the aminomethyl group. These libraries can then be screened against a diverse array of biological targets, including enzymes, receptors, and ion channels, to identify initial "hit" compounds. thermofisher.com
The integration of computational methods with HTS can further enhance the efficiency of the drug discovery process. For example, virtual screening of libraries containing this compound derivatives can be used to prioritize compounds for experimental testing, thereby saving time and resources.
Furthermore, the development of focused libraries of these compounds, designed to target specific protein families (e.g., kinases, G-protein coupled receptors), can increase the probability of finding potent and selective hits. thermofisher.com The amenability of the scaffold to combinatorial synthesis makes it an attractive candidate for generating large and diverse libraries for HTS campaigns aimed at discovering novel therapeutics for a variety of diseases. nih.gov
Analytical Methodologies for Research and Quantification of 2 4 Fluorophenyl Cyclopropyl Methanamine
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of (2-(4-Fluorophenyl)cyclopropyl)methanamine, providing the means to separate it from impurities and resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity and quantifying the amount of this compound. Reversed-phase HPLC (RP-HPLC) is a common mode employed for this purpose.
A typical RP-HPLC method for the analysis of related polar compounds involves a C18 column, which is a non-polar stationary phase. researchgate.netpensoft.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acidic modifier like formic acid to improve peak shape and resolution for amine-containing compounds. nih.gov Isocratic or gradient elution can be utilized depending on the complexity of the sample matrix and the number of impurities to be separated. researchgate.netresearchgate.net Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the 4-fluorophenyl chromophore exhibits significant absorbance. researchgate.netpensoft.net
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. nih.gov The peak area of the analyte is plotted against its concentration, and the concentration of the unknown sample is determined by interpolation from this curve. Method validation according to ICH guidelines is essential to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.netpensoft.net
Table 1: Illustrative RP-HPLC Parameters for Analysis of a Related Compound
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 225 nm researchgate.net |
| Column Temperature | 30 °C researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and adsorption on the column. researchgate.netnih.gov To overcome these issues, derivatization is often a necessary step prior to GC analysis. researchgate.netiu.edu
Derivatization involves chemically modifying the amine group to create a less polar and more volatile derivative. Common derivatizing agents for primary amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), and silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edusigmaaldrich.com The resulting derivatives exhibit improved peak shapes and thermal stability, allowing for more accurate and reproducible analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. iu.edu
The choice of derivatizing agent and reaction conditions must be optimized to ensure complete and reproducible derivatization. sigmaaldrich.com The selection of the GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is also critical for achieving good separation.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses chiral centers, meaning it can exist as different enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. nih.gov Chiral chromatography, particularly chiral HPLC, is the most common method for assessing enantiomeric purity. nih.govnih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. tsijournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of racemic drugs. tsijournals.com
The mobile phase composition, including the type and proportion of organic modifiers (e.g., ethanol, isopropanol) and additives (e.g., diethylamine), significantly influences the enantiomeric separation and must be carefully optimized. tsijournals.comrsc.org The resolution between the enantiomeric peaks is a critical parameter for accurate quantification of the enantiomeric excess.
Table 2: General Approaches in Chiral HPLC
| Component | Description |
| Chiral Stationary Phase | Typically polysaccharide-based (e.g., Chiralpak series) for broad applicability. rsc.org |
| Mobile Phase | A mixture of a non-polar solvent (e.g., heptane) and an alcohol (e.g., ethanol), often with a basic additive like diethylamine (B46881) to improve peak shape for basic analytes. tsijournals.com |
| Detection | UV or Mass Spectrometry (LC-MS). rsc.org |
| Key Optimization Parameters | Type and content of organic modifier, concentration of additive, and column temperature. tsijournals.comrsc.org |
Spectroscopic Quantification Methods
Spectroscopic methods provide alternative or complementary approaches to chromatographic techniques for the quantification of this compound.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of a substance in solution, provided it contains a chromophore that absorbs light in the UV-Vis range. The 4-fluorophenyl group in this compound serves as a suitable chromophore. spectrabase.comresearchgate.net
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, its absorbance is measured at the wavelength of maximum absorbance (λmax) and compared to a calibration curve prepared from standards of known concentrations. nih.gov While this technique is simple and rapid, it is less specific than chromatographic methods and is susceptible to interference from other absorbing species in the sample matrix. researchgate.net
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound, especially at low concentrations in complex matrices. nih.govfda.gov.tw This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI). nih.gov The precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. fda.gov.twfda.gov.tw
Quantification is achieved by using an internal standard, often a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in instrument response. fda.gov.tw A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. fda.gov.tw
Table 3: Illustrative LC-MS/MS Parameters for Analysis of Related Phenethylamines
| Parameter | Value/Description |
| LC Column | Phenyl-Hexyl, 1.7 µm, 2.1 mm i.d. × 10 cm fda.gov.tw |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium (B1175870) acetate (B1210297) fda.gov.tw |
| Mobile Phase B | 0.1% Formic acid in methanol (B129727) fda.gov.tw |
| Ionization Source | Electrospray Ionization (ESI) fda.gov.tw |
| MS Mode | Multiple Reaction Monitoring (MRM) fda.gov.tw |
| Sample Preparation | Dilute-and-shoot or solid-phase extraction (SPE) nih.govfda.gov.tw |
Method Validation Parameters in Research Settings (e.g., Accuracy, Precision, Selectivity, Sensitivity)
There is currently no publicly available research that details the validation of a specific analytical method for the quantification of this compound. Method validation is a critical aspect of analytical chemistry, ensuring that a chosen method is reliable, reproducible, and fit for its intended purpose.
For a method to be considered validated, several key parameters must be thoroughly investigated and documented. These parameters include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.
Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
Sensitivity: A measure of the change in instrument response to a change in analyte concentration, often expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Without dedicated studies, it is not possible to provide a data table of validated parameters for the analysis of this compound. While analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for similar compounds, the specific conditions and resulting validation data for this compound have not been published. nih.govbldpharm.com
Table 1: Illustrative Method Validation Parameters (Hypothetical)
This table is for illustrative purposes only and is not based on actual research findings for this compound.
| Parameter | Acceptance Criteria (Typical) | Finding for this compound |
| Accuracy (% Recovery) | 98.0% - 102.0% | Data Not Available |
| Precision (% RSD) | ≤ 2.0% | Data Not Available |
| Selectivity | No interference at the retention time of the analyte | Data Not Available |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Data Not Available |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Data Not Available |
Assessment of Chemical Stability under Controlled Conditions
The chemical stability of a compound is a crucial parameter, particularly in the context of pharmaceutical research and development, as it informs on storage conditions and shelf-life. Stability studies typically involve subjecting the compound to a variety of environmental conditions, such as changes in temperature, humidity, pH, and light exposure.
Currently, there are no published studies that have specifically assessed the chemical stability of this compound under controlled conditions. While some vendor information for structurally related compounds suggests general stability under standard laboratory conditions, this is not a substitute for a formal stability study. evitachem.comevitachem.com Such a study would involve analyzing the compound for degradation over time using a stability-indicating analytical method.
Table 2: Illustrative Stability Assessment Conditions (Hypothetical)
This table outlines typical conditions for a stability study and is not based on actual research for this compound.
| Condition | Duration | Analytical Time Points | Finding for this compound |
| 25°C / 60% RH | 12 Months | 0, 3, 6, 9, 12 months | Data Not Available |
| 40°C / 75% RH | 6 Months | 0, 1, 2, 3, 6 months | Data Not Available |
| Acidic Hydrolysis (0.1 N HCl) | 24 Hours | 0, 2, 4, 8, 24 hours | Data Not Available |
| Basic Hydrolysis (0.1 N NaOH) | 24 Hours | 0, 2, 4, 8, 24 hours | Data Not Available |
| Oxidative (3% H₂O₂) | 24 Hours | 0, 2, 4, 8, 24 hours | Data Not Available |
| Photostability (ICH Q1B) | - | - | Data Not Available |
Q & A
Q. Optimization strategies :
Q. Table 1. Representative Yields from Synthetic Routes
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Fluoro-2-methoxyphenyl | NaBH(OAc)₃, DCE | 38–56 | |
| 8-Quinolinecarboxaldehyde | NaBH₄, MeOH | 42 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
Answer:
1H/13C NMR :
Q. HRMS :
Q. Optical Activity :
- Enantiomers show specific [α]D values (e.g., –39.0° for (+)-20 in CHCl₃) .
Q. Table 2. Key NMR Data for Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS ([M+H]+) |
|---|---|---|---|
| (+)-20 (HCl salt) | 3.25 (m, CH₂), 6.85 (d, J=8.4) | 56.2 (CH₂N), 17.9 (cyclopropane) | 316.1710 |
| 35 (thiophene derivative) | 3.40 (s, CH₂NH), 7.10 (m) | 50.3 (NCH₂), 17.3 (cyclopropane) | 342.1321 |
Advanced: How can researchers resolve contradictions in pharmacological data when evaluating this compound's receptor selectivity?
Answer:
Contradictions may arise from functional selectivity (e.g., 5-HT2C vs. 5-HT2A receptor binding). Methodological approaches include:
- Functional Assays : Measure both G-protein coupling (e.g., Ca²⁺ flux) and β-arrestin recruitment .
- Structural Analysis : Use computational docking to identify binding poses favoring 5-HT2C over off-target receptors .
- Control Experiments : Validate assays with selective antagonists (e.g., SB222200 for NK3 receptors) to confirm target engagement .
Advanced: What strategies are employed to separate and analyze stereoisomers of this compound derivatives?
Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients .
- Enantioselective Synthesis : Start with enantiopure cyclopropane precursors (e.g., (1S,2S)-cyclopropyl intermediates) .
- Optical Rotation : Confirm enantiomeric purity via polarimetry (e.g., [α]D = +10.0° for (+)-40 in D₂O) .
Advanced: How do structural modifications to the cyclopropane ring or fluorophenyl group influence the compound's biological activity and metabolic stability?
Answer:
- Cyclopropane Rigidity : Enhances receptor binding by restricting conformational flexibility (e.g., improved 5-HT2C EC₅₀ vs. 5-HT2A) .
- Fluorine Substitution : Para-fluoro on phenyl increases metabolic stability (reduced CYP450 oxidation) compared to ortho/meta positions .
- Methoxy Additions : 2-Methoxy groups improve solubility but may reduce blood-brain barrier penetration .
Q. Table 3. Structure-Activity Relationships
| Modification | Effect on Activity | Metabolic Stability |
|---|---|---|
| 5-Fluoro-2-methoxyphenyl | ↑ 5-HT2C selectivity | Moderate |
| Allyloxy substituent | ↑ Agonist potency | Low (CYP2D6 substrate) |
Advanced: What methodologies are recommended for assessing the stability of this compound under various pH and temperature conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
